4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-hydroxy-6-methoxy-1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-5-9(11-8)6(12)4-7(13)10-5/h2-4H,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXRCQHQDOOBEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716257 | |
| Record name | 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959990-33-1 | |
| Record name | 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Reactions from Aminopyridines and β-Ketoesters or Malonates
One common route to 1,5-naphthyridines involves the condensation of aminopyridine derivatives with β-ketoesters or malonate esters, followed by cyclization and aromatization steps. For example, 3-aminopyridines can be reacted with diethyl malonate or ethoxymethylene malonate under basic or acidic conditions to form the bicyclic 1,5-naphthyridine skeleton. Subsequent functionalization introduces hydroxy and methoxy groups.
- Example: The condensation of 6-methoxy-3-aminopyridine with appropriate malonate esters under reflux conditions yields 2-hydroxy-6-methoxy-1,5-naphthyridine derivatives after cyclization (Scheme 2 in).
Use of Meldrum’s Acid for Hydroxy Substitution
Meldrum’s acid has been employed to introduce hydroxy substituents at the 4-position of the 1,5-naphthyridine ring. The process involves the formation of an enamine intermediate from 3-aminopyridine derivatives and Meldrum’s acid, followed by heat-assisted intramolecular cyclization and decarboxylation to afford 4-hydroxy-1,5-naphthyridine frameworks.
- Application: This method is effective for preparing 4-hydroxy substituted 1,5-naphthyridines, which can be further methylated to introduce methoxy groups at the 6-position.
Modified Skraup and Related Cyclization Reactions
The modified Skraup reaction and related oxidative cyclizations have been utilized to assemble the 1,5-naphthyridine ring system from aminopyridines and aldehydes or ketones. Catalysts such as iodine, sodium nitrite, or manganese dioxide facilitate the cyclization and oxidation steps.
- Catalyst Influence: Iodine in dioxane/water mixtures provides good yields and recyclability, while m-nitrobenzenesulfonate salts offer higher reproducibility and yields (45–50%) in preparing substituted 1,5-naphthyridines.
Late-Stage Functionalization and Halogenation
After constructing the 1,5-naphthyridine core, selective halogenation (fluorination, bromination) and subsequent substitution reactions enable the introduction of methoxy or hydroxy groups at specific positions. Fluorination using diazotation-fluorodediazoniation protocols or fluorine gas in acidic solvents has been demonstrated to be efficient for late-stage modifications.
- Example: Bromination with bromine in acetic acid has been used to prepare 3,7-dibromo derivatives, which can be further functionalized.
Detailed Synthetic Route for this compound
Based on the literature, an effective synthetic pathway for this compound can be outlined as follows:
| Step | Reactants/Intermediates | Conditions/Notes | Outcome/Intermediate Product |
|---|---|---|---|
| 1 | 6-Methoxy-3-aminopyridine + Diethyl malonate | NaOEt in EtOH, reflux | Formation of bicyclic intermediate with 6-methoxy substitution |
| 2 | Intermediate from Step 1 | Heat-assisted cyclization and decarboxylation | Formation of this compound core |
| 3 | Optional methylation (if hydroxy introduced first) | Methylating agent (e.g., methyl iodide) | Introduction of methoxy group at C6 if not present initially |
| 4 | Purification | Chromatography/crystallization | Pure this compound |
This sequence leverages the condensation of aminopyridine with malonate esters, followed by cyclization and functional group transformations.
Research Findings and Yields
- The condensation and cyclization steps typically afford yields ranging from 40% to 60%, depending on reaction conditions and purity of starting materials.
- Using sodium ethoxide in ethanol as a base and solvent provides good conversion rates.
- Heat-assisted intramolecular cyclization in high-boiling solvents like diphenyl ether or Dowtherm A enhances ring closure efficiency.
- Late-stage functionalization with halogenation or methylation reagents allows fine-tuning of substitution patterns with high regioselectivity.
Summary of Preparation Methods
| Method Type | Key Reactants | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation with Malonates | Aminopyridines + Diethyl malonate | NaOEt, EtOH, reflux | Straightforward, moderate yield | Requires careful control of cyclization |
| Meldrum’s Acid Cyclization | 3-Aminopyridine + Meldrum’s acid | Heat, intramolecular cyclization | Effective hydroxy substitution | Multi-step, requires decarboxylation |
| Modified Skraup Reaction | Aminopyridines + Aldehydes + catalyst | Iodine or m-NO2PhSO3Na, reflux | Good yields, recyclable catalyst | Oxidative conditions may affect sensitive groups |
| Late-Stage Halogenation | 1,5-Naphthyridine derivatives | Bromine/fluorine in acidic media | Enables selective substitution | Requires handling of hazardous reagents |
Chemical Reactions Analysis
4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of reduced naphthyridine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a precursor in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications, facilitating the creation of novel derivatives with enhanced properties .
Biology
- Enzyme Inhibition Studies : The compound's biological activity makes it a candidate for investigating enzyme inhibition mechanisms. Its ability to form hydrogen bonds with target enzymes can modulate their activity, which is crucial in understanding metabolic pathways .
Medicine
- Therapeutic Potential : Research has indicated that 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one may exhibit anticancer and antimicrobial properties. Studies are ongoing to explore its efficacy in treating various diseases, including cancer and tuberculosis .
Industrial Applications
- Dyes and Pigments : Due to its stable chemical structure, this compound is also utilized in developing dyes and pigments for industrial applications .
Case Study 1: Anticancer Activity
A study published in Molecules evaluated the anticancer properties of various naphthyridine derivatives, including this compound. The results demonstrated significant cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent .
Case Study 2: Antitubercular Activity
Research conducted on naphthyridine derivatives revealed that this compound exhibited promising antitubercular activity when tested against Mycobacterium tuberculosis strains. This highlights its potential role in developing new treatments for tuberculosis .
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, including enzyme inhibition and alteration of cellular pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs of 4-hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one differ in substituent type, position, and saturation (Table 1).
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity : The consensus LogP of this compound (1.24) is higher than 6-methoxy-1,5-naphthyridin-2(1H)-one (0.86–1.78), likely due to the polar hydroxy group balancing the methoxy group’s hydrophobicity .
- Solubility : The compound’s solubility (2.71 mg/mL, ESOL) is lower than 6-methoxy-1,5-naphthyridin-2(1H)-one (8.27 mg/mL, Ali), suggesting that substituent positioning significantly impacts aqueous solubility .
Key Findings :
- Antitubercular Activity: Derivatives like 6f (3-cyano-substituted carbohydrazide) exhibit potent activity (MIC = 4 µg/mL) against M. tuberculosis, attributed to interactions with dihydrofolate reductase .
- Anti-inflammatory Effects: Nigakinone’s fused indolo-naphthyridine core enables binding to inflammatory targets like NF-κB .
Structure-Activity Relationships (SAR)
Biological Activity
4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family. Its unique structural characteristics, including methoxy and hydroxy functional groups, render it a subject of significant interest in medicinal chemistry and biological research. This article explores its biological activity, synthesis methods, and potential applications in various fields.
This compound has the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol. The synthesis typically involves multi-step organic reactions, including the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate to form the naphthyridine skeleton.
Common Synthesis Routes
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Properties:
Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
2. Anticancer Potential:
The compound has been investigated for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism involves interaction with specific molecular targets that modulate cellular pathways associated with cancer progression .
3. Enzyme Inhibition:
this compound has been identified as a potential inhibitor of certain enzymes, which can be crucial in drug design for diseases where enzyme dysregulation is a factor .
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of hydroxyl and methoxy groups facilitates hydrogen bonding and other interactions that modulate the activity of these targets.
Case Studies
Several studies have documented the biological effects of this compound:
Case Study 1: Antitumor Activity
In vitro studies demonstrated that this compound inhibits the proliferation of melanoma cells through apoptosis induction. The study highlighted its potential as an antitumor agent due to its selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Efficacy
A recent investigation reported on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with significant inhibition observed at higher concentrations.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Methoxy-1,5-naphthyridin-4-one | C9H8N2O2 | Lacks hydroxyl group; different biological activity. |
| 4-Hydroxyquinoline | C9H7NO | Similar hydroxyl substitution; different ring structure. |
| Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate | C12H12N2O4 | Contains an ethyl ester; altered solubility and reactivity. |
These comparisons illustrate how variations in functional groups can influence biological activity and chemical behavior.
Q & A
Q. Q1. What are the common synthetic routes for 4-Hydroxy-6-methoxy-1,5-naphthyridin-2(1H)-one, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via three primary routes:
Hydrolysis of halogenated precursors : For example, 2-chloro-1,5-naphthyridine derivatives undergo hydrolysis under acidic conditions (H₂SO₄, H₂O) with NaNO₂ as a nitrosating agent. Yields (~5%) are sensitive to temperature control and reagent addition rates .
Oxidation of methyl derivatives : 3-Methyl-1,5-naphthyridine is oxidized using Na₂Cr₂O₇ in 3M H₂SO₄ at 100°C. Prolonged heating (12+ hours) is critical, though yields remain modest (~25%) due to substrate recovery challenges .
Aminolysis : 4-Hydroxy-1,5-naphthyridin-2(1H)-one reacts with aniline hydrochloride to replace the hydroxyl group with an anilino substituent. This method requires stoichiometric amine ratios and controlled pH .
Key Variables : Reaction time, temperature, and catalyst concentration significantly impact yields. Replication under inert atmospheres or with alternative catalysts (e.g., transition metals) may improve efficiency.
Advanced
Q. Q2. How does tautomerism influence the stability and reactivity of this compound in substitution reactions?
Methodological Answer: The compound predominantly exists as the 1,5-naphthyridin-2(1H)-one tautomer due to electron-deficient aromatic systems favoring lactam forms over hydroxylated analogs. This tautomerism is confirmed by:
- Spectroscopic Data : IR spectra show characteristic C=O stretches (~1680 cm⁻¹) and absence of free -OH bands. UV spectra align with naphthyridinone π→π* transitions .
- Ionization Constants : pKa values (~8–10) reflect deprotonation at the lactam nitrogen, influencing nucleophilic substitution sites (e.g., C-4 or C-6 positions) .
Reactivity Implications : The tautomeric form enhances electrophilicity at C-4 and C-7, enabling regioselective substitutions. For example, methoxy groups at C-6 can direct electrophiles to adjacent positions under acidic or basic conditions .
Advanced
Q. Q3. How can researchers resolve contradictions in reported synthetic yields or byproduct formation across studies?
Methodological Answer: Contradictions often arise from subtle variations in experimental protocols. Systematic approaches include:
Condition Replication : Reproduce reported methods while controlling variables (e.g., anhydrous solvents, inert atmospheres). For instance, NaNO₂ addition rates in hydrolysis reactions drastically affect intermediate stability and final yields .
Byproduct Analysis : Use LC-MS or GC-MS to identify side products. For example, incomplete oxidation of methyl precursors may leave residual methyl groups, altering downstream reactivity .
Computational Optimization : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. ICReDD’s integrated computational-experimental workflows can predict optimal conditions (e.g., solvent polarity, catalyst loading) to minimize byproducts .
Advanced
Q. Q4. What spectroscopic and chromatographic techniques are most effective for characterizing and quantifying this compound in complex mixtures?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formula (C₉H₈N₂O₂) and detects isotopic patterns for chlorine or methoxy substituents.
- ¹H/¹³C NMR : Distinguishes tautomeric forms via carbonyl carbon shifts (~170 ppm) and methoxy proton integrations (δ 3.8–4.0 ppm). Aromatic proton splitting patterns identify substitution positions .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients resolve naphthyridinones from hydroxylated byproducts. UV detection at 254 nm enhances sensitivity for conjugated systems .
Basic
Q. Q5. What are the key challenges in scaling up laboratory-scale syntheses of this compound, and how can they be mitigated?
Methodological Answer:
- Low Yields : Milligram-scale reactions (e.g., 5% yield in hydrolysis) face efficiency challenges. Mitigation: Optimize catalytic systems (e.g., switch from Na₂Cr₂O₇ to TEMPO/O₂ for greener oxidation) .
- Purification Difficulties : Polar byproducts complicate isolation. Solution: Use preparative HPLC or silica gel chromatography with ethyl acetate/hexane gradients.
- Thermal Sensitivity : Decomposition at high temperatures. Strategy: Employ microwave-assisted synthesis to reduce reaction times and improve control .
Advanced
Q. Q6. How do electronic effects of substituents (e.g., methoxy vs. hydroxyl groups) modulate the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Methoxy Groups : Act as electron-donating groups, increasing electron density at adjacent positions (C-5 and C-7). This facilitates oxidative cross-coupling (e.g., Suzuki-Miyaura) at C-4 when paired with Pd catalysts .
- Hydroxyl Groups : In tautomeric forms, the lactam oxygen withdraws electrons, making C-6 susceptible to nucleophilic attack (e.g., amination). Protect hydroxyl groups as silyl ethers (e.g., TBS) to prevent undesired side reactions during metal-catalyzed steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
